Cas no 521-38-0 (5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-en-1-yl)-4-propyl-2H-chromen-2-one)

5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-en-1-yl)-4-propyl-2H-chromen-2-one structure
521-38-0 structure
Product name:5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-en-1-yl)-4-propyl-2H-chromen-2-one
CAS No:521-38-0
MF:C22H28O5
MW:372.454727172852
CID:1576025
PubChem ID:5489487

5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-en-1-yl)-4-propyl-2H-chromen-2-one Chemical and Physical Properties

Names and Identifiers

    • 5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-en-1-yl)-4-propyl-2H-chromen-2-one
    • 2H-1-Benzopyran-2-one, 5,7-dihydroxy-6-(3-methyl-2-butenyl)-8-(3-methyl-1-oxobutyl)-4-propyl-
    • 5,7-Dihydroxy-6-(3-methyl-2-butenyl)-8-(3-methyl-1-oxobutyl)-4-propyl-2H-1-benzopyran-2-one
    • Coumarin, 5,7-dihydroxy-8-isovaleryl-6-(3-methyl-2-butenyl)-4-propyl-
    • 4-Propyl-5,7-dihydroxy-6-(3-methyl-2-butenyl)-8-(3-methylbutyryl)-2H-1-benzopyran-2-one
    • 5,7-dihydroxy-8-(3-methylbutanoyl)-6-(3-methylbut-2-enyl)-4-propylchromen-2-one
    • 521-38-0
    • Mammein
    • BDBM50483559
    • Ferruol B
    • Q27138332
    • 4-n-Propyl-5,7-dihydroxy-6-isopentenyl-8-isovalerylcoumarin
    • 5,7-Dihydroxy-8-isovaleryl-6-(3-methyl-2-butenyl)-4-propylcoumarin, 8CI
    • CHEBI:69988
    • 5,7-dihydroxy-6-(3-methylbut-2-en-1-yl)-8-(3-methylbutanoyl)-4-propyl-2H-chromen-2-one
    • NSC781049
    • 5,7-Dihydroxy-6-(3-methyl-2-butenyl)-8-(3-methyl-1-oxobutyl)-4-propyl-2H-1-benzopyran-2-one, 9CI
    • CHEMBL1689183
    • NSC-781049
    • DTXSID90200097
    • Mammea B/BA
    • Inchi: InChI=1S/C22H28O5/c1-6-7-14-11-17(24)27-22-18(14)20(25)15(9-8-12(2)3)21(26)19(22)16(23)10-13(4)5/h8,11,13,25-26H,6-7,9-10H2,1-5H3
    • InChI Key: LYJWLIYDNZREPC-UHFFFAOYSA-N
    • SMILES: CCCC1=CC(=O)OC2=C1C(=C(C(=C2C(=O)CC(C)C)O)CC=C(C)C)O

Computed Properties

  • Exact Mass: 372.19374
  • Monoisotopic Mass: 372.19367399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 7
  • Complexity: 614
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.5
  • Topological Polar Surface Area: 83.8Ų

Experimental Properties

  • PSA: 83.83

Recommend Articles

Recommended suppliers
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.